molecular formula C12H17N5 B3358998 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine CAS No. 832102-59-7

2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine

Cat. No.: B3358998
CAS No.: 832102-59-7
M. Wt: 231.30 g/mol
InChI Key: DEHTZQXUGULDPE-UHFFFAOYSA-N
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Description

    Reactants: 1H-benzimidazole, 4-methylpiperazine

    Conditions: Nucleophilic substitution in the presence of a suitable base (e.g., potassium carbonate)

    Product: 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives

  • Step 1: Synthesis of Benzimidazole Core

      Reactants: o-Phenylenediamine, formic acid

      Conditions: Reflux in the presence of a dehydrating agent

      Product: 1H-benzimidazole

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents; often conducted under acidic or basic conditions.

Major Products

    Oxidation Products: N-oxides of the benzimidazole ring.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole
  • 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-5-amine
  • 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-7-amine

Uniqueness

2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)15-12/h2-3,8H,4-7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHTZQXUGULDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741164
Record name 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-59-7
Record name 2-(4-Methylpiperazin-1-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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